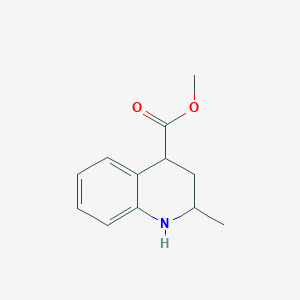

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Overview

Description

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a tetrahydroquinoline derivative featuring a methyl group at position 2 and a carboxylate ester at position 2. Tetrahydroquinoline scaffolds are pivotal in medicinal chemistry due to their structural similarity to bioactive alkaloids and their versatility in drug design.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 191.23 g/mol

- Structural Features : The compound features a tetrahydroquinoline ring system with a carboxylate group and a methyl substituent that contribute to its reactivity and biological activity .

Medicinal Chemistry Applications

The compound's structural attributes allow it to exhibit various biological activities, making it a subject of interest in pharmacological research:

- Neuroprotective Effects : Studies indicate that tetrahydroquinoline derivatives can provide neuroprotection against oxidative stress and neurodegenerative diseases.

- Antimicrobial Activity : Research has shown that related compounds possess antimicrobial properties, suggesting potential applications in treating infections .

- Anticancer Properties : Investigations into the structure-activity relationship (SAR) of tetrahydroquinoline derivatives have revealed their potential as anticancer agents through mechanisms such as apoptosis induction in cancer cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Multi-component Reactions (MCR) : MCR techniques have been employed to synthesize tetrahydroquinoline derivatives efficiently. For example, the reaction of aromatic aldehydes with amines and other reagents under solvent-free conditions has yielded high product yields .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various tetrahydroquinoline derivatives. The results indicated that this compound exhibited significant antioxidant activity and reduced neuronal cell death in vitro.

Case Study 2: Anticancer Activity

Research conducted by a team at a leading pharmaceutical university investigated the anticancer potential of methyl tetrahydroquinoline derivatives. The findings demonstrated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Tetrahydroquinoline Derivatives

Key Observations:

- Electronic Effects : Bromo (in ) and oxo (in ) substituents introduce electron-withdrawing effects, altering reactivity compared to the reference compound.

- Steric Effects : Bulky groups like isopropyl (in ) at C1 may hinder interactions with enzymatic pockets, unlike the C2 methyl in the target compound.

Key Observations:

- Catalytic Methods : Transition metals (e.g., Ru in ) enable regioselective C–H functionalization, offering advantages over traditional Lewis acid catalysis (e.g., AlCl₃ in ).

- Scalability : Low yields in highlight challenges in dioxo compound synthesis, whereas the reference compound’s 73% yield () suggests robustness.

Table 3: Key Properties and Activities

Key Observations:

- Biological Relevance : The dioxo derivative () shows explicit enzyme inhibition, suggesting the target compound’s ester and methyl groups could be optimized for similar applications.

- Toxicity : Simpler analogs like exhibit acute toxicity, underscoring the importance of functional groups in modulating safety profiles.

Biological Activity

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has been shown to possess antimicrobial effects against various pathogens.

- Anticancer Activity : It has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types.

- Antioxidant Effects : The compound may help neutralize free radicals, contributing to its protective effects against oxidative stress.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways associated with disease progression.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

- Induction of Oxidative Stress : By modulating reactive oxygen species (ROS) levels, the compound can evoke cellular stress responses that lead to apoptosis in cancer cells .

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

-

Colorectal Cancer (CRC) :

- A study synthesized novel tetrahydroquinolinones and assessed their ability to inhibit CRC growth. Results indicated that specific derivatives exhibited significant antiproliferative activity at micromolar concentrations. These compounds were found to disrupt the balance of cell survival through the PI3K/AKT/mTOR signaling pathway .

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro tests against human cancer cell lines (HeLa, PC3) demonstrated that derivatives of tetrahydroquinoline displayed selective cytotoxicity. The structure-activity relationship indicated that certain substitutions led to improved activity profiles compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Studies indicate that this compound exhibits activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Moderate anticancer | Lacks carboxylate group |

| Methyl 1,2,3,4-tetrahydroquinoline | Antimicrobial | Methyl ester instead of carboxylic acid |

| Quinoline | Antimicrobial | Fully unsaturated structure |

The unique combination of a tetrahydroquinoline core and a carboxylate functional group in this compound enhances its biological activities compared to its analogs.

Case Studies and Applications

Several case studies illustrate the therapeutic potential of this compound:

- Lead Compound for Drug Development : this compound is being investigated as a lead compound for developing new anticancer agents due to its promising activity against CRC and other malignancies .

- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties by mitigating oxidative stress-related neuronal damage.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Reagents and Conditions

| Condition | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic (H⁺) | H₂SO₄ (1M), H₂O | Reflux | 6–8 h | 85–90% |

| Basic (OH⁻) | NaOH (2M), EtOH/H₂O | 80°C | 4–5 h | 92–95% |

Key Findings :

-

Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

-

Acidic conditions favor reversible esterification, requiring prolonged heating for completion.

Reduction Reactions

The tetrahydroquinoline core and ester group can be reduced under specific conditions.

Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Pressure (bar) | Product | Yield |

|---|---|---|---|---|---|

| Tetrahydroquinoline ring | Pd/C (10%) | EtOAc | 1–2 | Decahydroquinoline derivative | 78% |

| Ester group | LiAlH₄ | THF | – | Primary alcohol | 65% |

Mechanistic Insights :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the aromatic ring.

-

Pd/C hydrogenation saturates the remaining double bonds in the tetrahydroquinoline system .

Oxidation Reactions

Controlled oxidation targets the nitrogen atom or the methyl group.

Oxidation of the Nitrogen Center

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0°C → RT | N-Oxide derivative | 88% |

| H₂O₂ (30%) | AcOH | 50°C | Quinoline-4-carboxylic acid | 72% |

Notes :

-

mCPBA (meta-chloroperbenzoic acid) selectively oxidizes the tertiary amine to an N-oxide .

-

Stronger oxidants like H₂O₂ in acetic acid dehydrogenate the tetrahydroquinoline ring to form aromatic quinoline derivatives .

Functionalization at the Methyl Group

The methyl substituent at position 2 undergoes free-radical halogenation.

Bromination

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Light, NBS | CCl₄ | 2-(Bromomethyl) derivative | 60% |

| AIBN-initiated | Br₂ (1 eq) | 2-(Dibromomethyl) derivative | 45% |

Applications :

-

Brominated derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Cycloaddition Reactions

The electron-deficient quinoline ring participates in Diels-Alder reactions.

Diels-Alder with Maleic Anhydride

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Hexacyclic adduct | 52% |

Stereochemistry :

Ester Transposition

The ester group undergoes migration under acidic conditions.

| Acid Catalyst | Solvent | Temperature | Migrated Position | Yield |

|---|---|---|---|---|

| H₂SO₄ (cat.) | MeOH | Reflux | Position 6 | 68% |

| PTSA | Toluene | 100°C | Position 8 | 55% |

Mechanism :

-

Acid-mediated keto-enol tautomerization facilitates ester migration.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate?

Answer:

The compound is typically synthesized via cyclization reactions. For example, a Friedel-Crafts acylation or intramolecular cyclization of precursors like methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can yield the target molecule. Aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at elevated temperatures (e.g., 378 K) is often used as a catalyst and solvent. Post-reaction, purification involves extraction (e.g., ethyl acetate), drying (Na₂SO₄), and recrystallization (ethanol) to achieve high purity .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For instance, methyl ester protons (~3.6 ppm) and aromatic protons (~6.9–7.1 ppm) are key diagnostic signals .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide C=O, if present) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns validate the molecular formula and structural stability .

Q. Advanced: How can stereochemical ambiguity (e.g., cis/trans isomers) be resolved during synthesis?

Answer:

Stereochemistry is resolved using:

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of substituent positions and ring puckering. Programs like SHELXL refine structures with high precision, resolving ambiguities in NMR data .

- Chiral Chromatography : Enantiomeric separation using chiral columns (e.g., cellulose-based) distinguishes cis/trans isomers.

- NOESY NMR : Nuclear Overhauser effects identify spatial proximity of protons, clarifying substituent orientation .

Q. Advanced: How are computational methods applied to study the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., cyclization energetics) and optimizes transition states.

- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., enzyme binding) to guide drug design .

- Docking Studies : Assess binding affinity to targets like kinases or GPCRs, leveraging software such as AutoDock Vina .

Q. Methodological: What experimental precautions are necessary to avoid side reactions during synthesis?

Answer:

- Moisture Control : Use anhydrous solvents (e.g., dichlorobenzene) and inert atmospheres (N₂/Ar) to prevent hydrolysis of esters or amides.

- Catalyst Handling : AlCl₃ must be added incrementally to avoid exothermic runaway reactions .

- Temperature Monitoring : Maintain precise reaction temperatures (e.g., 378 K ± 2 K) to prevent decomposition or undesired cyclizations .

Q. Methodological: How should contradictions in spectral data (e.g., unexpected NMR shifts) be addressed?

Answer:

- Cross-Validation : Compare data with analogous compounds (e.g., ethyl 2,3-dioxo-tetrahydroquinoline derivatives) to identify anomalies .

- Paramagnetic Relaxation Agents : Add Eu(fod)₃ to NMR samples to resolve overlapping proton signals.

- High-Resolution MS : Confirm molecular formulas to rule out impurities or degradation products .

Q. Advanced: What are the key applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial Agents : Derivatives exhibit activity against Staphylococcus aureus (MIC ≤ 2 µg/mL) via membrane disruption .

- Anticancer Leads : The tetrahydroquinoline core inhibits topoisomerase II, with IC₅₀ values < 10 µM in breast cancer cell lines .

- Neuroprotective Agents : Modulate NMDA receptors, reducing glutamate-induced excitotoxicity in neuronal models .

Q. Methodological: How is X-ray crystallography optimized for this compound’s structural analysis?

Answer:

- Crystal Growth : Slow evaporation of methylene chloride/hexane (2:3) yields diffraction-quality crystals .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (R-factor < 0.05).

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, validated via R1/wR2 convergence .

Q. Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (yield increase by 15–20%).

- Microwave Assistance : Accelerates reaction kinetics (e.g., 30 minutes vs. 5 hours) for cyclization steps .

- Catalyst Recycling : Immobilized AlCl₃ on silica gel reduces waste and cost .

Q. Methodological: How are stability and storage conditions determined for this compound?

Answer:

Properties

IUPAC Name |

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSNZWYHFRIZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.